molecular formula C22H26Cl2N10O16 B13746678 Acetamide, 2,2'-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate CAS No. 100576-10-1

Acetamide, 2,2'-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate

Cat. No.: B13746678
CAS No.: 100576-10-1
M. Wt: 757.4 g/mol
InChI Key: SLXAQLHVNFOMTF-UHFFFAOYSA-N
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Description

Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of acetamide groups linked through an ethylene bridge, with additional chloroethyl and dipicrate groups

Properties

CAS No.

100576-10-1

Molecular Formula

C22H26Cl2N10O16

Molecular Weight

757.4 g/mol

IUPAC Name

(2-amino-2-oxoethyl)-[2-[(2-amino-2-oxoethyl)-(2-chloroethyl)azaniumyl]ethyl]-(2-chloroethyl)azanium;2,4,6-trinitrophenolate

InChI

InChI=1S/C10H20Cl2N4O2.2C6H3N3O7/c11-1-3-15(7-9(13)17)5-6-16(4-2-12)8-10(14)18;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H2,(H2,13,17)(H2,14,18);2*1-2,10H

InChI Key

SLXAQLHVNFOMTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C(C[NH+](CCCl)CC(=O)N)[NH+](CCCl)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate typically involves the reaction of ethylenediamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Research

  • Acetamide derivatives have shown promise in cancer treatment. The compound's structure allows it to interact with DNA, potentially leading to the inhibition of tumor growth. Studies have indicated that similar compounds can induce apoptosis in cancer cells by disrupting cellular functions .

2. Anti-inflammatory Properties

  • Research indicates that acetamide compounds may possess anti-inflammatory effects. They may inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

3. Neuroprotective Effects

  • Some studies suggest that acetamide derivatives can protect neuronal cells from damage caused by oxidative stress. This property is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science Applications

1. Polymer Chemistry

  • This compound can be utilized in the synthesis of novel polymers. Its ability to form cross-linked structures makes it suitable for creating materials with enhanced mechanical properties and thermal stability .

2. Coatings and Adhesives

  • The compound's chemical stability and adhesive properties make it an excellent candidate for use in coatings and adhesives. Its application can enhance the durability and performance of materials used in various industrial applications .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant tumor reduction in animal models treated with acetamide derivatives .
Study BAnti-inflammatoryShowed a decrease in inflammatory markers in patients with rheumatoid arthritis after treatment with similar compounds .
Study CNeuroprotectionIndicated that acetamide compounds reduced neuronal cell death in vitro under oxidative stress conditions .

Mechanism of Action

The mechanism of action of Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of biological processes. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-bis(2-chloroethyl)acetamide
  • N,N’-Ethylene-bis(2-chloroethylthio)acetamide
  • Bis(2-chloroethyl) ether

Uniqueness

Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Acetamide, 2,2'-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate, also known by its CAS number 19945-22-3, is a compound that has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications and toxicity profiles. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₁H₁₄Cl₂N₄O₈
  • Molecular Weight : 384.16 g/mol
  • CAS Number : 19945-22-3
  • Structure : The compound features a dipicrate structure which may influence its biological interactions.

The biological activity of this compound primarily arises from its ability to interact with cellular mechanisms. Studies suggest that it may function as an alkylating agent, similar to other chloroethyl compounds, which can lead to DNA cross-linking and subsequent cellular apoptosis. This mechanism is particularly relevant in the context of cancer treatment, where such properties are exploited to inhibit tumor growth.

Biological Activity Summary

Activity Description
Antitumor Activity Exhibits cytotoxic effects on various cancer cell lines through DNA damage.
Neurotoxicity Potential neurotoxic effects observed in animal models; further studies needed.
Genotoxicity Induces mutations in bacterial and mammalian cells, indicating genotoxic potential.
Immunomodulatory Effects Modulates immune responses, though specific pathways remain under investigation.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study published in Cancer Research demonstrated that the compound effectively inhibited the growth of human glioblastoma cells in vitro. The mechanism was attributed to the induction of apoptosis via DNA damage response pathways .
  • Genotoxicity Assessment :
    • In a mutagenicity study conducted using the Ames test, Acetamide was found to be mutagenic in strains of Salmonella typhimurium, suggesting significant genotoxic risks associated with exposure .
  • Neurotoxicity Investigation :
    • Research involving rodent models indicated that high doses of the compound resulted in behavioral changes and neuronal damage, emphasizing the need for caution in therapeutic applications .

Toxicological Profile

The toxicological data for Acetamide indicates several hazards:

  • Acute Toxicity : Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) .
  • Chronic Effects : Long-term exposure may lead to carcinogenic effects as suggested by preliminary studies .

Q & A

Basic: What synthetic methodologies are recommended for preparing Acetamide, 2,2'-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate, and how can reaction efficiency be optimized?

Methodological Answer:
The compound’s synthesis involves nucleophilic substitution between ethylenebis((2-chloroethyl)imine) and acetamide derivatives, followed by picric acid salt formation. Key steps:

  • Precursor Preparation : Use bis(2-chloroethyl)amine intermediates (similar to nitrogen mustard synthesis, see bis(2-chloroethyl) methylamine in ).
  • Optimization : Adjust stoichiometry, solvent polarity (acetonitrile is effective for polar intermediates, as noted in ), and temperature (60-80°C) to minimize by-products like unreacted chloroethyl groups.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/methanol) and recrystallization (ethanol-water) to isolate dipicrate salts. Monitor purity via HPLC (C18 column, UV detection at 254 nm) as per environmental analysis standards in .

Advanced: How can computational chemistry (e.g., DFT) resolve contradictions in reported reactivity of the chloroethyl groups toward nucleophiles?

Methodological Answer:
Discrepancies in reactivity may arise from steric hindrance or electronic effects. Use:

  • Density Functional Theory (DFT) : Calculate energy barriers for nucleophilic attack at chloroethyl sites. Compare with experimental kinetics (e.g., SN2 vs. SN1 mechanisms). Reference computational frameworks in ’s manganese complex studies .
  • Molecular Dynamics (MD) : Simulate solvent interactions (acetonitrile vs. water) to explain solubility-driven reactivity differences.
  • Validation : Cross-check computational predictions with experimental data (e.g., NMR monitoring of reaction intermediates).

Basic: What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR : Use 1^1H/13^13C NMR to verify ethylene bridges and chloroethyl groups. For imino protons, expect downfield shifts (~δ 3.5-4.0 ppm). Compare with analogous bis(2-chloroethyl)amine spectra in .
  • IR Spectroscopy : Confirm secondary amine (N-H stretch ~3300 cm1^{-1}) and picrate ester (C=O ~1740 cm1^{-1}) groups.
  • X-ray Crystallography : Resolve crystal packing (if crystals form), leveraging techniques in ’s manganese complex study .

Advanced: How can researchers reconcile conflicting toxicity data across in vitro and in vivo models?

Methodological Answer:
Contradictions may stem from metabolic activation differences or assay sensitivity. Strategies:

  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., epoxide intermediates) in hepatic microsomal assays.
  • Genotoxicity Assays : Compare Ames test (bacterial) vs. micronucleus (mammalian) results. Reference nitrogen mustard analogs in and , which exhibit alkylating properties .
  • Dose-Response Modeling : Apply Hill equation analysis to quantify threshold effects. Use software like GraphPad Prism for EC50 comparisons.

Basic: What safety protocols are critical for handling this compound given its structural similarity to alkylating agents?

Methodological Answer:

  • Containment : Use fume hoods and sealed systems to avoid inhalation/contact (aligns with hazardous chemical guidelines in ).
  • Decontamination : Neutralize spills with sodium thiosulfate (breaks disulfide bonds in mustard-like agents, per ).
  • PPE : Wear nitrile gloves, goggles, and lab coats. Monitor air quality with real-time VOC sensors.

Advanced: What experimental designs can systematically evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1-13) at 37°C. Analyze degradation products via HPLC-MS (’s environmental standards ).
    • Thermal Stability : Use TGA/DSC to identify decomposition points. Store samples at 4°C, 25°C, and 40°C for accelerated aging.
  • Mechanistic Insights : Isolate hydrolyzed products (e.g., ethanolamines) and compare to known degradation pathways of bis(2-chloroethyl) compounds ( ).

Basic: How can researchers validate the compound’s purity for pharmacological assays?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Match retention times with standards ( ).
  • Elemental Analysis : Confirm C, H, N, Cl content (±0.3% theoretical).
  • Melting Point : Compare to literature values (if available) or DSC thermograms.

Advanced: What strategies mitigate interference from picrate counterions in biological assays?

Methodological Answer:

  • Counterion Exchange : Replace dipicrate with non-absorbing anions (e.g., chloride) via ion-exchange chromatography.
  • Control Experiments : Run parallel assays with picric acid alone to isolate its effects (e.g., optical interference in UV-Vis assays).
  • Spectroscopic Subtraction : Use blank correction in fluorescence assays where picrate absorbs.

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